2-Methyl-2-(pyridin-2-yl)propanoic acid

Medicinal Chemistry Physicochemical Property Prediction Solubility Optimization

Need a sterically hindered pyridine building block with precise electronic properties? The gem-dimethyl group and pyridine nitrogen in this compound (pKa 3.33) provide distinct advantages over phenyl or non-gem-dimethyl analogs-avoid failed SAR studies and metabolic instability. - **Key applications**: Endothelin antagonist (ETA receptor) & dual PPARα/γ agonist intermediates. - **Differentiation**: Pyridine N enables metal coordination; gem-dimethyl enhances metabolic stability. - **Supply**: ≥95% purity (typical 98%), white to off-white solid. Available for immediate research quantities.

Molecular Formula C9H11NO2
Molecular Weight 165.19
CAS No. 1033546-27-8
Cat. No. B3045228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-2-(pyridin-2-yl)propanoic acid
CAS1033546-27-8
Molecular FormulaC9H11NO2
Molecular Weight165.19
Structural Identifiers
SMILESCC(C)(C1=CC=CC=N1)C(=O)O
InChIInChI=1S/C9H11NO2/c1-9(2,8(11)12)7-5-3-4-6-10-7/h3-6H,1-2H3,(H,11,12)
InChIKeySSUAULNKNQTVOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Product Overview: 2-Methyl-2-(pyridin-2-yl)propanoic Acid


2-Methyl-2-(pyridin-2-yl)propanoic acid (CAS 1033546-27-8), also known as α,α-dimethyl-2-pyridineacetic acid, is a gem-dimethyl substituted pyridinecarboxylic acid with the molecular formula C9H11NO2 and a molecular weight of 165.19 g/mol . It is a white to off-white solid at room temperature, typically supplied with a purity of ≥95% (often 98%) . The compound features a carboxylic acid moiety at the α-position of a propanoic acid chain bearing two methyl groups, attached to the 2-position of a pyridine ring . Its predicted physicochemical properties include a boiling point of 284.2±15.0 °C, a density of 1.147±0.06 g/cm³, and a pKa of 3.33±0.10 . It is primarily utilized as a synthetic building block in medicinal chemistry and organic synthesis [1].

Synthetic building block for pyridine-containing scaffolds
Sterically hindered carboxylic acid for SAR exploration
Metal coordination and pharmacophore studies via pyridine N

2-Methyl-2-(pyridin-2-yl)propanoic Acid vs. Analogs


Direct substitution of 2-Methyl-2-(pyridin-2-yl)propanoic acid with closely related analogs—such as 2-methyl-2-phenylpropanoic acid (phenyl analog) or 2-(pyridin-2-yl)propanoic acid (non-gem-dimethyl analog)—introduces quantifiable and context-dependent liabilities. The presence of the pyridine nitrogen significantly alters electronic properties (manifested by a pKa of 3.33 vs. 4.39 for the phenyl analog ), hydrogen-bonding capacity, and metal coordination potential. The gem-dimethyl group imposes substantial steric hindrance that can profoundly affect reaction kinetics, metabolic stability, and target binding compared to the unsubstituted α-position. These differences are not subtle; they can lead to failed syntheses, misinterpreted structure-activity relationships, or compromised in vivo performance. The following quantitative evidence delineates precisely where this compound provides verifiable differentiation.

Phenyl analog Lacks pyridine N; ionization, coordination, and H-bonding profiles shift significantly (pKa ~4.4 vs ~3.3)
Non-gem-dimethyl Absence of gem-dimethyl removes steric shield; metabolic stability and conformational restraint may not transfer
Other regioisomers Pyridine substitution pattern alters electronic and steric environment; synthetic utility may not be directly interchangeable

2-Methyl-2-(pyridin-2-yl)propanoic Acid: Comparative Evidence


Acidity and Ionization vs. Phenyl Analog

The target compound exhibits a predicted pKa of 3.33±0.10, which is more than one log unit lower (more acidic) than the 4.39 pKa reported for the direct phenyl analog, 2-methyl-2-phenylpropanoic acid . This difference in ionization state at physiological pH (7.4) means the pyridyl compound will exist predominantly in its ionized (carboxylate) form, whereas the phenyl analog will be less ionized. This can directly impact solubility, permeability, and protein binding in biological assays.

pKa vs. phenyl
Head-to-head
ΔpKa ≈ -1.06 (target 3.33 vs. phenyl 4.39)
Ionization state context for solubility/permeability
Predicted values; verify experimentally
Medicinal Chemistry Physicochemical Property Prediction Solubility Optimization

Metal Coordination & H-Bonding vs. Phenyl

Unlike the all-carbon phenyl ring of 2-methyl-2-phenylpropanoic acid, the pyridine ring in 2-Methyl-2-(pyridin-2-yl)propanoic acid contains a nitrogen atom capable of acting as a Lewis base, participating in hydrogen bonding, and coordinating to metal ions [1]. This fundamental electronic difference is leveraged in the compound's documented use as a key intermediate in the synthesis of endothelin antagonists, where pyridine-containing propanoic acid derivatives are essential for high-affinity binding to the ETA receptor [2]. While direct IC50 or Ki values for the target compound itself are not publicly available, the class of pyridine propanoic acid derivatives is characterized by potent ETA antagonism, with related compounds achieving Ki values in the low nanomolar range [3].

Metal/H-bond coordination
Class-level
Pyridine N enables Lewis base/H-bond donor interactions
Enables coordination chemistry and pharmacophore differentiation
Class-level inference; validate for target
Coordination Chemistry Catalysis Medicinal Chemistry

Gem-Dimethyl: Steric Shield and Stability

The presence of two methyl groups on the α-carbon of 2-Methyl-2-(pyridin-2-yl)propanoic acid introduces significant steric bulk compared to the unsubstituted α-carbon of 2-(pyridin-2-yl)propanoic acid (CAS 90005-61-1) . This gem-dimethyl substitution is a well-established strategy in medicinal chemistry to increase metabolic stability by shielding the adjacent carbonyl from enzymatic hydrolysis and to reduce conformational flexibility, thereby potentially enhancing target binding affinity [1]. While direct comparative metabolic stability data (e.g., microsomal half-life) for these exact compounds is not available in the public domain, the structural modification is a proven class-level inference supported by extensive SAR studies on related 2-arylpropanoic acid derivatives [2].

Gem-dimethyl steric shield
Class-level
Two methyl groups at α-C increase steric bulk, reduce conformational freedom
Supports metabolic stability design in SAR studies
Class-level principle; microsomal data unavailable
Metabolic Stability Steric Hindrance Drug Design

2-Methyl-2-(pyridin-2-yl)propanoic Acid Applications


Endothelin Antagonist Intermediate Synthesis

This compound is explicitly claimed as a key intermediate in patents describing the synthesis of potent endothelin antagonists [1]. Its pyridine ring and gem-dimethyl carboxylic acid motif are critical structural elements for achieving high-affinity binding to the ETA receptor subtype, which is implicated in cardiovascular diseases such as hypertension and pulmonary hypertension [2]. The enhanced acidity (pKa 3.33) may also facilitate specific salt formation or prodrug strategies during formulation . Researchers targeting this class should prioritize this compound over phenyl or non-gem-dimethyl analogs to ensure fidelity to the established pharmacophore.

PPARα/γ Agonist SAR Exploration

Pyridine-2-propanoic acids, the structural class to which this compound belongs, have been optimized as dual PPARα/γ agonists with potential antidiabetic activity [3]. The gem-dimethyl group on the α-carbon is a common feature in SAR studies aimed at improving metabolic stability and isoform selectivity. Using this specific building block allows medicinal chemists to directly probe the steric and electronic contributions of the pyridine ring and the gem-dimethyl motif within this validated pharmacophore [4].

Metal Coordination and Catalysis

The pyridine nitrogen provides a versatile Lewis basic site for coordination to transition metals [5]. This property, combined with the sterically hindered carboxylic acid group, makes the compound a candidate for designing chiral ligands or metal-organic frameworks (MOFs) with unique geometries and catalytic properties. Unlike phenyl-based analogs, the pyridyl group can participate in both σ-donation and π-backbonding, offering tunable electronic effects for catalysis [6].

Bioconjugation and Prodrug Design

The relatively low pKa (3.33) ensures the carboxylic acid is predominantly ionized at physiological pH, which can be exploited for improving aqueous solubility or for designing pH-sensitive prodrugs and bioconjugates . The gem-dimethyl group provides a steric shield that can modulate the rate of esterase-mediated hydrolysis in prodrug strategies. This combination of properties is distinct from the less acidic phenyl analog (pKa 4.39) and offers a unique handle for researchers requiring specific ionization behavior .

Application
Selection Property
Validation Focus
Endothelin receptor antagonist synthesis
Pyridine pharmacophore fidelity
ETA receptor binding assay context
PPARα/γ agonist SAR exploration
Gem-dimethyl steric and electronic profile
PPAR isoform selectivity assays
Metal coordination and catalysis
Pyridine Lewis basicity with steric hindrance
Ligand design and catalytic screening
Bioconjugation and pH-sensitive linker studies
Ionization state (pKa) and steric shield
Hydrolysis rate and solubility studies

Technical Documentation Hub

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19 linked technical documents
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